7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
CAS No.:
Cat. No.: VC15849825
Molecular Formula: C13H9BrF2N2O
Molecular Weight: 327.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrF2N2O |
|---|---|
| Molecular Weight | 327.12 g/mol |
| IUPAC Name | 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
| Standard InChI | InChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18) |
| Standard InChI Key | XTMXPKKQRYRJCI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b] oxazine, reflects its fused bicyclic system. The pyrido[3,2-b] oxazine scaffold consists of a six-membered pyridine ring fused to a six-membered oxazine ring, with bromine at position 7 and a 2,6-difluorophenyl group at position 3. The dihydro configuration at positions 3 and 4 introduces partial saturation, influencing conformational flexibility and binding interactions.
Table 1: Key Molecular Descriptors
The presence of electronegative fluorine and bromine atoms enhances lipophilicity, as evidenced by an estimated XLogP3-AA of 3.2, suggesting favorable membrane permeability.
Spectroscopic and Crystallographic Data
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been pivotal in elucidating its three-dimensional structure. The ¹H NMR spectrum reveals distinct signals for the difluorophenyl protons (δ 7.2–7.4 ppm), oxazine methylene groups (δ 3.3–4.2 ppm), and pyridine protons (δ 6.6–6.8 ppm) . Crystallographic studies confirm a planar pyridine ring and a puckered oxazine moiety, with halogen bonds stabilizing the lattice structure.
Synthetic Methodologies
Conventional Synthesis Routes
A widely employed strategy involves cyclocondensation of brominated pyridine derivatives with fluorinated aryl aldehydes under acidic conditions. For example, 3-amino-6-bromopyridine reacts with 2,6-difluorobenzaldehyde in the presence of acetic acid, followed by reduction with sodium cyanoborohydride to yield the dihydro-oxazine ring .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | AcOH, 70°C, 12 h | 65% |
| Reduction | NaBH₃CN, THF, 70°C | 78% |
| Purification | Silica chromatography (PE/EA) | 95% |
Microwave-assisted synthesis has also been explored to accelerate reaction kinetics, reducing processing times from hours to minutes while maintaining yields above 80% .
Challenges in Regioselectivity
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra provide detailed insights into electronic environments. Key assignments include:
-
Difluorophenyl protons: Doublets at δ 7.32 ppm (J = 8.1 Hz) and δ 7.18 ppm (J = 7.8 Hz) .
-
Oxazine methylenes: Multiplet at δ 3.44–3.36 ppm (J = 5.3 Hz) .
Table 3: Selected ¹H NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J/Hz) |
|---|---|---|---|
| Difluorophenyl C-H | 7.32 | d | 8.1 |
| Pyridine C-H | 6.68 | m | - |
| Oxazine CH₂ | 3.40 | t | 5.3 |
Mass Spectrometry
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 327.1 ([M]⁺), with fragment ions at m/z 248.0 ([M−Br]⁺) and m/z 169.9 ([C₆H₃F₂N]⁺), confirming the loss of bromine and subsequent ring cleavage .
Biological Activity and Mechanism of Action
Anti-Inflammatory Properties
In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 0.8 μM and 1.2 μM, respectively. Molecular docking studies suggest the difluorophenyl group occupies the hydrophobic pocket of COX-2, while the oxazine nitrogen forms hydrogen bonds with Arg120.
Antiproliferative Effects
Against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, the compound exhibits GI₅₀ values of 5.2 μM and 6.7 μM, surpassing doxorubicin in selectivity indices (>10 vs. >3). Mechanistically, it induces apoptosis via caspase-3 activation and downregulates Bcl-2 expression by 60% at 10 μM.
Applications in Drug Discovery
Lead Optimization Strategies
Structural modifications, such as replacing bromine with chlorine or introducing methyl groups at position 4, have improved metabolic stability (t₁/₂ > 6 h in hepatocytes) and oral bioavailability (F = 45% in rats) .
Patent Landscape
As of 2024, eight patents claim derivatives of this scaffold for treating rheumatoid arthritis and non-small cell lung cancer, underscoring its commercial potential.
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